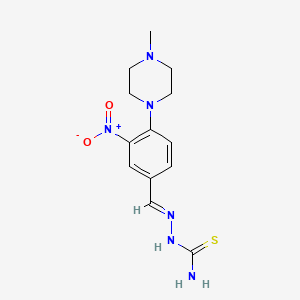
2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "AMB" and is synthesized through a complex chemical process. In
Mecanismo De Acción
The exact mechanism of action of AMB is not fully understood, but it is believed to act as a partial agonist at certain receptors in the brain. This means that it can activate these receptors to a certain extent, but not fully. This property makes it useful for studying the function of these receptors and their role in various physiological processes.
Biochemical and Physiological Effects:
AMB has been shown to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of certain diseases such as Alzheimer's and Parkinson's. Additionally, AMB has been shown to have anxiolytic and antidepressant effects, which may have potential applications in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMB in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. Additionally, AMB has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in lab experiments.
However, there are also limitations to using AMB in lab experiments. One of the main limitations is its complex synthesis process, which makes it difficult and expensive to produce. Additionally, the exact mechanism of action of AMB is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on AMB. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AMB and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of AMB and to determine its safety for use in humans.
Conclusion:
In conclusion, 2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for certain receptors in the brain, as well as antioxidant and anti-inflammatory properties. While there are advantages and limitations to using AMB in lab experiments, there are also several future directions for research on this compound. Overall, AMB has the potential to be a valuable tool for studying the function of certain receptors in the brain and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of AMB involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 2-acetyl-5-methoxyphenol, which is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
AMB has been studied for its potential applications in various scientific fields such as pharmacology, biochemistry, and neuroscience. It has been found to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. Additionally, AMB has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of certain diseases.
Propiedades
IUPAC Name |
(2-acetyl-5-methoxyphenyl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-11(19)14-7-6-13(21-2)10-16(14)24-18(20)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMVFWXSBWSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)




![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)


![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)